

Application Note: Predicted ^1H and ^{13}C NMR Spectroscopic Analysis of 2-Allylpentanoic Acid

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Compound of Interest

Compound Name: 2-Propyl-4-pentenoic acid

Cat. No.: B022072

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) data for 2-allylpentanoic acid. Due to the absence of readily available experimental spectra in public databases, this note serves as a practical guide for researchers anticipating the NMR spectroscopic characteristics of this compound. The predicted data is based on established chemical shift ranges for analogous functional groups. A standard operating procedure for sample preparation and data acquisition is also included.

Introduction

2-Allylpentanoic acid is a derivative of valproic acid, a widely used anticonvulsant and mood stabilizer. The introduction of an allyl group at the second position of the pentanoic acid chain can significantly alter its physicochemical and pharmacological properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This application note outlines the predicted ^1H and ^{13}C NMR spectra of 2-allylpentanoic acid and provides a standardized protocol for its analysis.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for 2-allylpentanoic acid. These predictions are derived from typical chemical shift values for carboxylic acids, allyl groups, and alkyl chains.^{[1][2][3][4]} The numbering convention for the atoms is provided in the structure below.

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Figure 1. Structure of 2-Allylpentanoic acid with atom numbering for NMR assignment.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for 2-Allylpentanoic Acid

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1 (COOH)	10.0 - 12.0	broad singlet	1H
H-2	2.3 - 2.6	multiplet	1H
H-3'	5.6 - 5.9	ddt	1H
H-4' (cis)	5.0 - 5.2	doublet	1H
H-4' (trans)	5.0 - 5.2	doublet	1H
H-1'	2.4 - 2.6	triplet	2H
H-3	1.4 - 1.7	multiplet	2H
H-4	1.3 - 1.5	sextet	2H
H-5	0.8 - 1.0	triplet	3H

The chemical shift of the carboxylic acid proton (H-1) is highly dependent on solvent and concentration.[5] The protons on the alpha-carbon to a carboxylic acid typically appear around 2.3 ppm.[1] Allylic protons generally resonate in the range of 1.6 to 2.2 ppm.[2]

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for 2-Allylpentanoic Acid

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	175 - 185
C-3' (=CH)	134 - 138
C-4' (=CH ₂)	115 - 118
C-2	45 - 55
C-1'	35 - 45
C-3	30 - 40
C-4	18 - 25
C-5	10 - 15

The carboxyl carbon is typically observed in the 170-185 ppm range.[3] Carbons of a C=C double bond in alkenes are found between 115 and 140 ppm.[3] Alkane carbons generally appear in the 10-50 ppm region.[4]

Experimental Protocol

This section details a standard procedure for the preparation and NMR analysis of a small organic molecule like 2-allylpentanoic acid.

Materials and Equipment

- 2-Allylpentanoic acid sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- Weigh approximately 5-10 mg of the 2-allylpentanoic acid sample directly into a clean, dry vial.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.
- Gently vortex the mixture until the sample is completely dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

NMR Data Acquisition

- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Spectrum Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 16 ppm (centered around 6 ppm).
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio).
 - Temperature: 298 K.

- ^{13}C NMR Spectrum Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 240 ppm (centered around 100 ppm).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more (adjust as needed for desired signal-to-noise ratio).
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra.
 - Perform baseline correction.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra.
 - Integrate the signals in the ^1H spectrum.
 - Pick the peaks in both spectra.

Workflow Diagram

The following diagram illustrates the general workflow for NMR spectroscopic analysis.



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